2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one
Overview
Description
2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one, also known as 2-bromo-1-indanone, is a heterocyclic organic compound that has been studied for its potential applications in various scientific fields. This compound has been found to have a wide range of effects on biochemical and physiological processes, as well as potential applications in laboratory experiments.
Scientific Research Applications
Environmental Impacts and Atmospheric Chemistry
Air-sea Flux of Bromoform : Bromoform, a compound structurally related to brominated organic compounds, plays a significant role as a source of reactive halogens to the troposphere and lower stratosphere. Studies on bromoform's contribution to atmospheric chemistry highlight the importance of understanding the oceanic and atmospheric distributions of brominated compounds. This research is crucial for estimating global source strength and identifying key regions requiring further investigation (Quack & Wallace, 2003).
Pharmacological and Biochemical Applications
Indole Synthesis : Indole compounds have a wide range of pharmacological and biochemical applications. The synthesis and classification of indoles, including strategies for preparing indoles, highlight the chemical versatility and significance of indole derivatives in developing therapeutic agents. This knowledge is foundational for creating compounds with specific biological activities (Taber & Tirunahari, 2011).
Environmental Toxicology and Safety
Environmental Concentrations and Toxicology of Brominated Compounds : Studies on the environmental presence and toxicology of brominated compounds, such as 2,4,6-tribromophenol, provide insights into their ubiquity, degradation products, and impact on human health and the environment. This research underscores the necessity of understanding the environmental behavior and toxicological effects of brominated organic compounds to assess their risks and manage their use safely (Koch & Sures, 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 24009600, a density of 1558g/cm3, and a boiling point of 4005ºC at 760 mmHg . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)12(14)13(16)15-8-7-10-5-3-4-6-11(10)15/h3-6,9,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJROJZJTUGYSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C21)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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